molecular formula C20H20N2O4S B4132900 2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide

2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide

Cat. No. B4132900
M. Wt: 384.5 g/mol
InChI Key: BRFGHLVMTGACPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide, also known as EPPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EPPA is a thioamide derivative of pyrrolidinone that has shown promising results in various biological studies. In

Mechanism of Action

The mechanism of action of 2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide is not fully understood, but it is believed to act through multiple pathways. 2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. By inhibiting HDACs, 2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide can induce apoptosis and inhibit cell proliferation. 2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has also been found to modulate the activity of GABA receptors, which are important in regulating neuronal activity.
Biochemical and Physiological Effects:
2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has been found to induce apoptosis and inhibit cell proliferation. In neurobiology, 2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has been found to modulate the activity of GABA receptors, leading to changes in neuronal activity. 2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has also been found to have analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide in lab experiments is its relatively simple synthesis method. 2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has also shown promising results in various scientific research fields, making it a potentially useful tool for researchers. However, one of the limitations of using 2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide. One possible direction is to further investigate its potential applications in cancer research, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential as a therapeutic agent for neurological disorders such as epilepsy and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide and its effects on various biological pathways.

Scientific Research Applications

2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has shown potential applications in various scientific research fields, including cancer research, neurobiology, and pharmacology. In cancer research, 2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurobiology, 2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has been found to modulate the activity of GABA receptors, which are important in regulating neuronal activity. In pharmacology, 2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has been shown to have analgesic and anti-inflammatory effects.

properties

IUPAC Name

2-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-2-26-16-10-8-15(9-11-16)22-19(24)12-17(20(22)25)27-13-18(23)21-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFGHLVMTGACPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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